![molecular formula C10H8ClN3O5 B1489434 2-chloro-N-(7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide CAS No. 1306603-88-2](/img/structure/B1489434.png)
2-chloro-N-(7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide
Overview
Description
2-chloro-N-(7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide, commonly referred to as 2-CN-NBOA, is a synthetic compound of the benzoxazin-6-yl family. It is a nitro-containing heterocyclic compound with a wide range of potential applications in scientific research. In
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, indole derivatives have been reported to inhibit the activity of certain enzymes, leading to their diverse biological activities .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to influence a variety of biochemical pathways . These pathways are associated with the biological activities of these compounds, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Advantages and Limitations for Lab Experiments
2-CN-NBOA has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is relatively stable under a variety of conditions. Additionally, it is not highly toxic, and it can be easily synthesized in the laboratory. However, there are some limitations to its use in lab experiments. For example, it is not soluble in water, and it is not highly soluble in organic solvents. Additionally, it is not very reactive, and its activity can be affected by pH and temperature.
Future Directions
There are a number of potential future directions for research on 2-CN-NBOA. For example, further research could be done to better understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, more research could be done to investigate the interactions between 2-CN-NBOA and other molecules, such as proteins, enzymes, and DNA. Additionally, further research could be done to investigate the potential therapeutic applications of 2-CN-NBOA, such as its use as an anti-inflammatory or anti-oxidant agent. Finally, more research could be done to investigate the potential toxic effects of 2-CN-NBOA.
Scientific Research Applications
2-CN-NBOA has a wide range of potential applications in scientific research. It has been used as a tool to study the structure-activity relationships of nitro-containing heterocyclic compounds and to investigate the mechanisms of action of nitro-containing compounds. It has also been used to study the pharmacological effects of nitro-containing compounds on a variety of biological systems, including the nervous system, cardiovascular system, and immune system. Additionally, 2-CN-NBOA has been used as a tool to study the interactions between nitro-containing compounds and other molecules, such as proteins, enzymes, and DNA.
properties
IUPAC Name |
2-chloro-N-(7-nitro-3-oxo-4H-1,4-benzoxazin-6-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O5/c11-3-9(15)12-5-1-6-8(2-7(5)14(17)18)19-4-10(16)13-6/h1-2H,3-4H2,(H,12,15)(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQTZSVKBZTSSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC(=C(C=C2O1)[N+](=O)[O-])NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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